3-Bromo-6-ethylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-ethylpyridazine is a chemical compound with the molecular formula C6H7BrN2 . It is a brown solid with a molecular weight of 187.037 Da .
Synthesis Analysis
The synthesis of pyridazines, including 3-bromo-pyridazines, can be achieved through a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . This method provides functionalized pyridazines with high regiocontrol .Molecular Structure Analysis
The molecular structure of 3-Bromo-6-ethylpyridazine consists of a six-membered heterocyclic ring containing a bromine atom at the 3rd position and an ethyl group at the 6th position . The average mass of the molecule is 187.037 Da, and the monoisotopic mass is 185.979248 Da .Chemical Reactions Analysis
Pyridazines, including 3-Bromo-6-ethylpyridazine, have been used as intermediates in the synthesis of various compounds. They have found application in organic synthesis and chemical biology for developing drug-like compounds and for the site-selective modification of peptides and proteins .Scientific Research Applications
Synthesis and Chemical Properties
- 3-Bromo-6-ethylpyridazine and similar compounds have been synthesized and characterized, contributing to the development of novel chemical compounds. For instance, the synthesis of 3-bromo-6-methylpyridazine was achieved through a three-step process, demonstrating a method for its manufacture and structural characterization (Xin Bing-wei, 2008).
Applications in Drug Development
- 3-Bromo-6-ethylpyridazine derivatives have shown potential in drug development. For example, certain pyridazine derivatives have been investigated for their effects on learning and memory facilitation in mice, indicating potential therapeutic applications (Li Ming-zhu, 2012).
Agricultural Applications
- Compounds related to 3-Bromo-6-ethylpyridazine have been used in agricultural contexts. A study on atrazine and simazine, which are structurally related to 3-Bromo-6-ethylpyridazine, found increased forage yields and quality in range forage (B. Kay, 1971).
Antimicrobial Activity
- Some derivatives of 3-Bromo-6-ethylpyridazine have shown antimicrobial activity. For instance, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives exhibited potential antibacterial and antifungal activities (D. S. Babu, D. Srinivasulu, V. Kotakadi, 2015).
Chemical Synthesis and Modification
- The chemical synthesis and modification of 3-Bromo-6-ethylpyridazine and its analogs have been a subject of study, leading to new methods and compounds. For example, the development of a 'LEGO' system for synthesizing 4-stannyl-, 4-bromo-, and branched oligopyridines illustrates the versatility of these compounds in chemical synthesis (G. Pabst, J. Sauer, 1999).
Herbicide Research
- Research on herbicides has included compounds related to 3-Bromo-6-ethylpyridazine. The ethylthio analog of metribuzin, a relative of 3-Bromo-6-ethylpyridazine, was studied for its effectiveness in controlling certain grass species in winter wheat, highlighting its potential use in agriculture (R. L. Ratliff, T. Peeper, 1987).
Antiviral and Cytotoxic Activity
- Studies have also explored the antiviral and cytotoxic activity of 3-Bromo-6-ethylpyridazine derivatives. For instance, a series of 6-bromo-2,3-disubstitued-4(3H)-quinazolinones, structurally related to 3-Bromo-6-ethylpyridazine, were synthesized and tested for their antiviral activity and cytotoxicity, showing potential for medical applications (M. Dinakaran, P. Selvam, E. Declercq, S. Sridhar, 2003).
Safety And Hazards
Future Directions
The use of pyridazines in organic synthesis and chemical biology has been highlighted, with an emphasis on recent developments . The properties of pyridazinediones, how they are constructed, and how they have been applied in various fields of organic synthesis, medicinal chemistry, and chemical biology are areas of ongoing research .
properties
IUPAC Name |
3-bromo-6-ethylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-2-5-3-4-6(7)9-8-5/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNVBCZIMHPLIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600035 |
Source
|
Record name | 3-Bromo-6-ethylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-ethylpyridazine | |
CAS RN |
152665-26-4 |
Source
|
Record name | 3-Bromo-6-ethylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.